molecular formula C17H15N3O5S3 B2564980 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl isobutyrate CAS No. 877642-41-6

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl isobutyrate

Cat. No.: B2564980
CAS No.: 877642-41-6
M. Wt: 437.5
InChI Key: DVMPMJNZGQAVGG-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and rings, including a thiophene ring, a pyran ring, and a thiadiazole ring. These structures are often found in various organic compounds, including pharmaceuticals and dyes .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiophene and thiadiazole rings, the introduction of the carboxamido groups, and the formation of the pyran ring with the isobutyrate group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamido groups could potentially participate in acid-base reactions, while the thiophene and thiadiazole rings might undergo electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis Applications

Research indicates that compounds related to thiophene and thiadiazole moieties are extensively explored for their versatility in synthesizing a wide range of heterocyclic compounds. For example, thiophenylhydrazonoacetates are utilized in generating various heterocycles, such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the potential of thiophene derivatives in medicinal chemistry and drug design (Mohareb et al., 2004).

Antimicrobial Activity

The antimycobacterial activity of substituted isosteres of pyridine- and pyrazinecarboxylic acids, which are structurally related to the compound , demonstrates their potential in addressing infectious diseases caused by Mycobacterium tuberculosis. These compounds, including derivatives of 1,2,4-oxadiazole and thiadiazole, have been synthesized and tested for their efficacy against tuberculosis, highlighting the relevance of such molecular frameworks in developing new antimicrobial agents (Gezginci et al., 1998).

Novel Compound Design

The synthesis and characterization of benzo[b]thiophene derivatives, including those with thiadiazole structures, underline the compound's importance in creating new molecules with potential biological activities. These molecules have been found to exhibit a range of pharmacological properties, making them valuable tools in synthetic medicinal chemistry and the development of new therapeutic agents (Isloor et al., 2010).

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S3/c1-9(2)15(23)25-12-7-24-10(6-11(12)21)8-27-17-20-19-16(28-17)18-14(22)13-4-3-5-26-13/h3-7,9H,8H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMPMJNZGQAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)OC1=COC(=CC1=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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